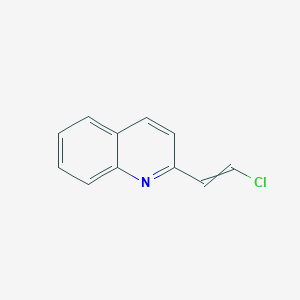
Chloro(methylsulfanyl)acetonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Chloro(methylsulfanyl)acetonitrile is an organic compound with the molecular formula C3H4ClNS. It is a colorless liquid that is used in various chemical reactions and industrial applications. This compound is known for its reactivity due to the presence of both a chloro and a nitrile group, making it a valuable intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
Chloro(methylsulfanyl)acetonitrile can be synthesized through several methods. One common method involves the reaction of acetonitrile with sulfur monochloride, followed by a second chlorination step. This process can be represented by the following reaction: [ \text{CH}_3\text{CN} + \text{S}_2\text{Cl}_2 \rightarrow \text{ClCH}_2\text{CN} + \text{HCl} ]
Another method involves the dehydration of chloroacetamide. This reaction typically requires a dehydrating agent such as thionyl chloride or phosphorus pentachloride .
Industrial Production Methods
In industrial settings, this compound is often produced in large quantities using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, ensuring high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Chloro(methylsulfanyl)acetonitrile undergoes various types of chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines, alcohols, or thiols.
Oxidation Reactions: The sulfur atom can be oxidized to form sulfoxides or sulfones.
Reduction Reactions: The nitrile group can be reduced to form primary amines.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium methoxide, potassium tert-butoxide, and various amines. These reactions typically occur under basic conditions.
Oxidation Reactions: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are used for oxidation.
Reduction Reactions: Lithium aluminum hydride or catalytic hydrogenation are commonly used for the reduction of the nitrile group.
Major Products Formed
Substitution Reactions: Products include substituted acetonitriles, such as aminoacetonitriles or alkoxyacetonitriles.
Oxidation Reactions: Products include sulfoxides and sulfones.
Reduction Reactions: The primary product is the corresponding amine.
Scientific Research Applications
Chloro(methylsulfanyl)acetonitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: It is used in the study of enzyme mechanisms and as a building block for biologically active molecules.
Medicine: It is investigated for its potential use in the development of new drugs, particularly those targeting specific enzymes or receptors.
Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of chloro(methylsulfanyl)acetonitrile involves its reactivity towards nucleophiles and electrophiles. The chloro group is highly reactive and can be easily displaced by nucleophiles, while the nitrile group can participate in various addition and reduction reactions. The sulfur atom can also undergo oxidation, leading to the formation of sulfoxides and sulfones. These reactions are facilitated by the electron-withdrawing nature of the nitrile group, which increases the electrophilicity of the carbon atom adjacent to the chloro group .
Comparison with Similar Compounds
Similar Compounds
Chloroacetonitrile: Similar in structure but lacks the sulfur atom.
Methanesulfonyl Chloride: Contains a sulfonyl chloride group instead of a nitrile group.
Uniqueness
Chloro(methylsulfanyl)acetonitrile is unique due to the presence of both a chloro and a nitrile group, which allows it to participate in a wide range of chemical reactions. The sulfur atom also adds to its reactivity, making it a versatile intermediate in organic synthesis.
Properties
CAS No. |
62383-83-9 |
|---|---|
Molecular Formula |
C3H4ClNS |
Molecular Weight |
121.59 g/mol |
IUPAC Name |
2-chloro-2-methylsulfanylacetonitrile |
InChI |
InChI=1S/C3H4ClNS/c1-6-3(4)2-5/h3H,1H3 |
InChI Key |
QOUNYDBGXHTRBU-UHFFFAOYSA-N |
Canonical SMILES |
CSC(C#N)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-{1-[(E)-Methyldiazenyl]ethyl}but-3-en-1-yn-1-amine](/img/structure/B14526299.png)
![(2S)-3-Methyl-2-[(4-nitrobenzoyl)oxy]butanoic acid](/img/structure/B14526303.png)


![2-[(Cyclohex-3-en-1-yl)methylidene]cyclohexan-1-one](/img/structure/B14526334.png)

![N''-Benzyl-N,N'-bis[(6-methoxy-1,3-benzothiazol-2-yl)]guanidine](/img/structure/B14526347.png)

![8-({(1R,2R)-2-[(Pentyloxy)carbonyl]cyclopropane-1-carbonyl}oxy)octanoic acid](/img/structure/B14526376.png)

![5-(2-Bromophenyl)-1,5-dihydrothieno[2,3-e][1,4]oxazepin-2(3H)-one](/img/structure/B14526388.png)

![4-[4-(Benzenesulfonyl)benzene-1-sulfonyl]aniline](/img/structure/B14526394.png)
